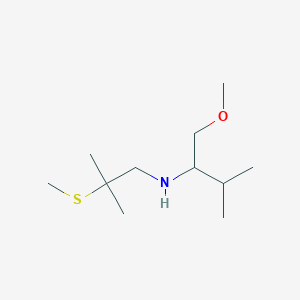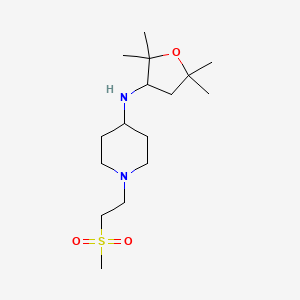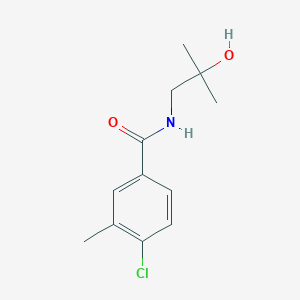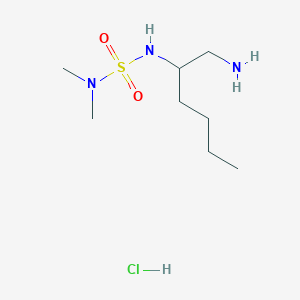
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine, also known as MMMP, is a chemical compound that belongs to the class of substituted amphetamines. It is a designer drug and has been found to possess psychoactive properties. The compound has been synthesized in the laboratory and has gained attention due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine is similar to that of other amphetamines. It acts as a substrate for the monoamine transporters and promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and produces the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other amphetamines. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness. This compound has been found to have a high potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine in lab experiments include its ability to produce consistent and reproducible results. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential for abuse and addiction. The compound is also not approved for human use and may have unknown long-term effects.
Orientations Futures
There are several future directions for the use of 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine in scientific research. One potential application is in the study of the effects of amphetamines on the brain and behavior. This compound can also be used to study the mechanisms of addiction and the development of tolerance to amphetamines. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine involves a multistep process that requires the use of various reagents and solvents. The first step involves the preparation of 1-bromo-3-methylbutane, which is then reacted with sodium methoxide to form 1-methoxy-3-methylbutane. The next step involves the reaction of 1-methoxy-3-methylbutane with 2-methyl-2-methylsulfanylpropanol to form the final product, this compound.
Applications De Recherche Scientifique
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine has been found to possess potential applications in scientific research. It has been used as a tool to study the effects of amphetamines on the central nervous system. The compound has been found to possess stimulant properties and has been used to study the effects of amphetamines on neurotransmitter release and uptake. This compound has also been used to study the effects of amphetamines on behavior and cognition.
Propriétés
IUPAC Name |
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOS/c1-9(2)10(7-13-5)12-8-11(3,4)14-6/h9-10,12H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXQJAWUQQINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)NCC(C)(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)

![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)


![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)